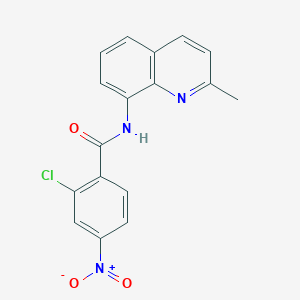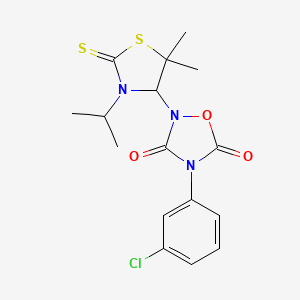![molecular formula C18H17I2N3O2 B15019500 4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B15019500.png)
4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound characterized by the presence of iodine atoms and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps. One common approach is the reaction of 4-iodo-2-methylphenylamine with 4-iodobenzaldehyde in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate is then reacted with 3-bromopropanoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a component in specialized coatings and adhesives.
Mechanism of Action
The mechanism of action of N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-IODO-2-METHYLPHENYL)ACETAMIDE: A simpler analog with similar iodine substitution but lacking the hydrazinecarbonyl group.
N-(4-IODO-2-METHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE: Another related compound with additional methoxy groups.
Uniqueness
N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific structural features, including the presence of both iodine atoms and the hydrazinecarbonyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H17I2N3O2 |
|---|---|
Molecular Weight |
561.2 g/mol |
IUPAC Name |
N-(4-iodo-2-methylphenyl)-N'-[(E)-(4-iodophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H17I2N3O2/c1-12-10-15(20)6-7-16(12)22-17(24)8-9-18(25)23-21-11-13-2-4-14(19)5-3-13/h2-7,10-11H,8-9H2,1H3,(H,22,24)(H,23,25)/b21-11+ |
InChI Key |
XJQFWFLLPUAZKW-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)I |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B15019418.png)
![N-(4-{[(2Z)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15019421.png)

![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B15019433.png)
![2,4-dichloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15019441.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B15019443.png)
![N-[(1Z)-3-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15019448.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B15019461.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B15019462.png)
![2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B15019472.png)

![2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15019479.png)
![2-(2-chlorophenoxy)-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B15019485.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B15019495.png)
